![molecular formula C13H10F2O4 B508042 Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate CAS No. 438220-32-7](/img/structure/B508042.png)
Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate
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Overview
Description
Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate is an organic compound that belongs to the class of furan carboxylates It is characterized by the presence of a furan ring substituted with a methyl ester group and a difluorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate typically involves the reaction of 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The difluorophenoxy group can enhance the compound’s binding affinity and specificity for its targets. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-cyanophenyl)furan-2-carboxylate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- Methyl furan-2-carboxylate
Uniqueness
Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate is unique due to the presence of the difluorophenoxy group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs. For example, the difluorophenoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Biological Activity
Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications while highlighting relevant research findings.
Chemical Structure and Properties
This compound is characterized by a furan ring with a methyl ester group and a difluorophenoxy methyl substituent. Its molecular formula is C13H10F2O4, and it has a molecular weight of 270.21 g/mol. The presence of the difluorophenoxy group enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with cellular targets.
Synthesis
The synthesis of this compound typically involves the esterification of 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylic acid with methanol under reflux conditions. This reaction can be catalyzed by various acids to enhance yield and purity. The compound can also be synthesized via alternative methods, including microwave-assisted synthesis, which can reduce reaction times and improve efficiency.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. It may act as an enzyme inhibitor by binding to active sites and blocking substrate access. The difluorophenoxy group enhances binding affinity through both electronic effects and steric interactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and HepG2 (liver carcinoma). For instance, one study reported an IC50 value of approximately 62.37 µg/mL against HeLa cells, indicating potent activity .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 250 µg/mL to lower values depending on the specific bacterial strain tested .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Cytotoxicity Studies : In studies involving various furan derivatives, compounds with similar structures demonstrated varying levels of cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups like difluorophenoxy was linked to enhanced activity .
- Antibacterial Studies : A study highlighted the antibacterial potency of furan derivatives against Staphylococcus aureus, demonstrating that structural modifications could significantly influence biological efficacy .
Comparison with Similar Compounds
This compound stands out due to its unique difluorophenoxy group, which enhances its biological activities compared to other furan derivatives.
Properties
IUPAC Name |
methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O4/c1-17-13(16)12-5-3-9(19-12)7-18-11-4-2-8(14)6-10(11)15/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYDJIIRBUKCCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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